
2,2',3,4,5'-Pentachloro-5-(methylsulfonyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is a chlorinated biphenyl compound with a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of a methylsulfonyl group. The reaction conditions may include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonylation can be achieved using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination processes followed by sulfonylation. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorinated aromatic rings or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dechlorinated biphenyls.
Applications De Recherche Scientifique
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including potential toxicity.
Medicine: Investigating its potential as a pharmaceutical agent or its effects on health.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include oxidative stress, disruption of cellular membranes, or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but without the methylsulfonyl group.
Chlorinated Aromatics: Compounds like chlorobenzenes or chlorophenols.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
2,2’,3,4,5’-Pentachloro-5-(methylsulfonyl)-1,1’-biphenyl is unique due to the combination of extensive chlorination and the presence of a methylsulfonyl group, which may confer specific chemical and biological properties not found in other related compounds.
Propriétés
Numéro CAS |
104086-09-1 |
|---|---|
Formule moléculaire |
C13H7Cl5O2S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2,3,4-trichloro-1-(2,5-dichlorophenyl)-5-methylsulfonylbenzene |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-8(11(16)13(18)12(10)17)7-4-6(14)2-3-9(7)15/h2-5H,1H3 |
Clé InChI |
IIAWWLXDSCCHGD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


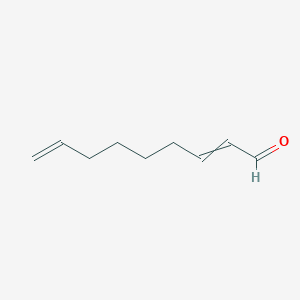
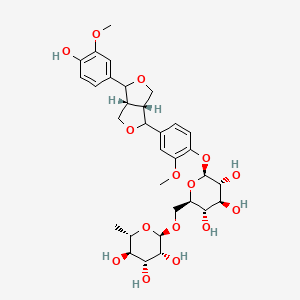
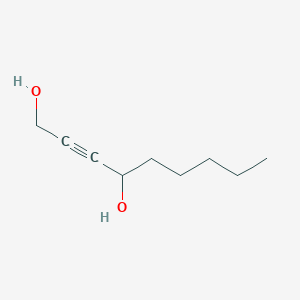
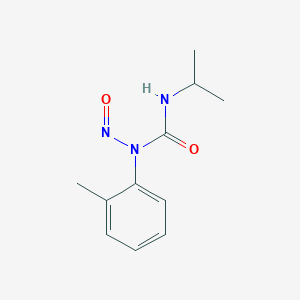
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanyl]benzene](/img/structure/B14331168.png)
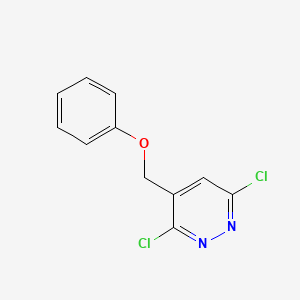
silane](/img/structure/B14331173.png)
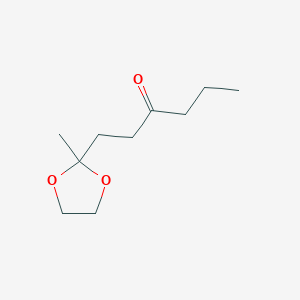

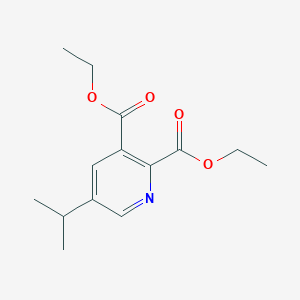

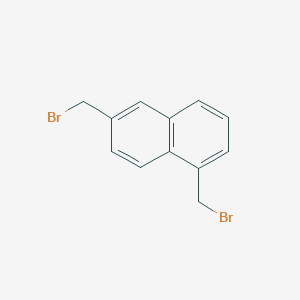
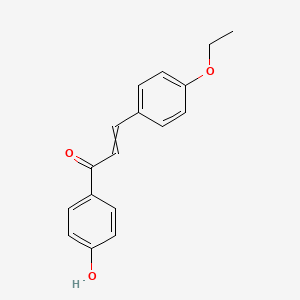
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
